

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Hydroxymethyl)picolinonitrile

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-(Hydroxymethyl)picolinonitrile

4-(Hydroxymethyl)picolinonitrile is a bifunctional heterocyclic compound featuring a pyridine ring substituted with both a hydroxymethyl group and a cyano (nitrile) group. This unique arrangement of functional groups makes it a strategically valuable building block in medicinal chemistry and materials science. The pyridine core is a common motif in numerous biologically active molecules, while the hydroxymethyl group offers a site for esterification or etherification, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.^[1] The picolinonitrile scaffold itself is a significant pharmacophore, with the nitrile moiety often involved in critical binding interactions with biological targets.^[2]

For drug development professionals, a precise understanding of the compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for all subsequent stages of development, from purity assessment and quality control to formulation and manufacturing.^{[3][4]} This guide provides a detailed examination of two of the most critical of these properties: the melting point and boiling point. It offers not only the established values for **4-(Hydroxymethyl)picolinonitrile** but also provides the underlying scientific principles and detailed experimental protocols for their accurate determination.

Physicochemical Properties of 4-(Hydroxymethyl)picolinonitrile

The core physical constants of **4-(Hydroxymethyl)picolinonitrile** are summarized below. These values serve as a benchmark for identity and purity confirmation in a laboratory setting.

Property	Value	Source(s)
Chemical Name	4-(Hydroxymethyl)picolinonitrile	[5][6]
Synonyms	4-(hydroxymethyl)-2-pyridinecarbonitrile; 2-Cyano-4-(hydroxymethyl)pyridine	[5][6]
Appearance	White to off-white solid	[6]
Molecular Formula	C ₇ H ₆ N ₂ O	[5][6]
Molecular Weight	134.14 g/mol	[6]
CAS Number	71935-32-5	[5][6]
Melting Point	111-112 °C	[6]
Boiling Point	340.4 ± 27.0 °C (Predicted)	[6]

Part 1: Melting Point Determination and Its Critical Role in Drug Development

The melting point of a pure crystalline solid is a sharp, characteristic physical constant.[7] Its determination is a foundational technique for verifying both the identity and purity of a compound.[3][4] For an active pharmaceutical ingredient (API) like **4-(Hydroxymethyl)picolinonitrile**, a depressed and broadened melting range is a clear indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[8][9]

Furthermore, the thermal behavior of an API is paramount for advanced formulation strategies. Processes like hot-melt extrusion (HME), used to enhance the solubility and bioavailability of

poorly soluble drugs, rely on processing materials above their melting or glass transition temperatures.[5][6] An accurate melting point is therefore essential for defining the processing parameters to avoid thermal degradation of the API.[1]

Experimental Protocol: USP <741> Capillary Method

The following protocol is based on the widely accepted capillary method, as detailed in the United States Pharmacopeia (USP) General Chapter <741>.[10][11][12]

I. Sample Preparation:

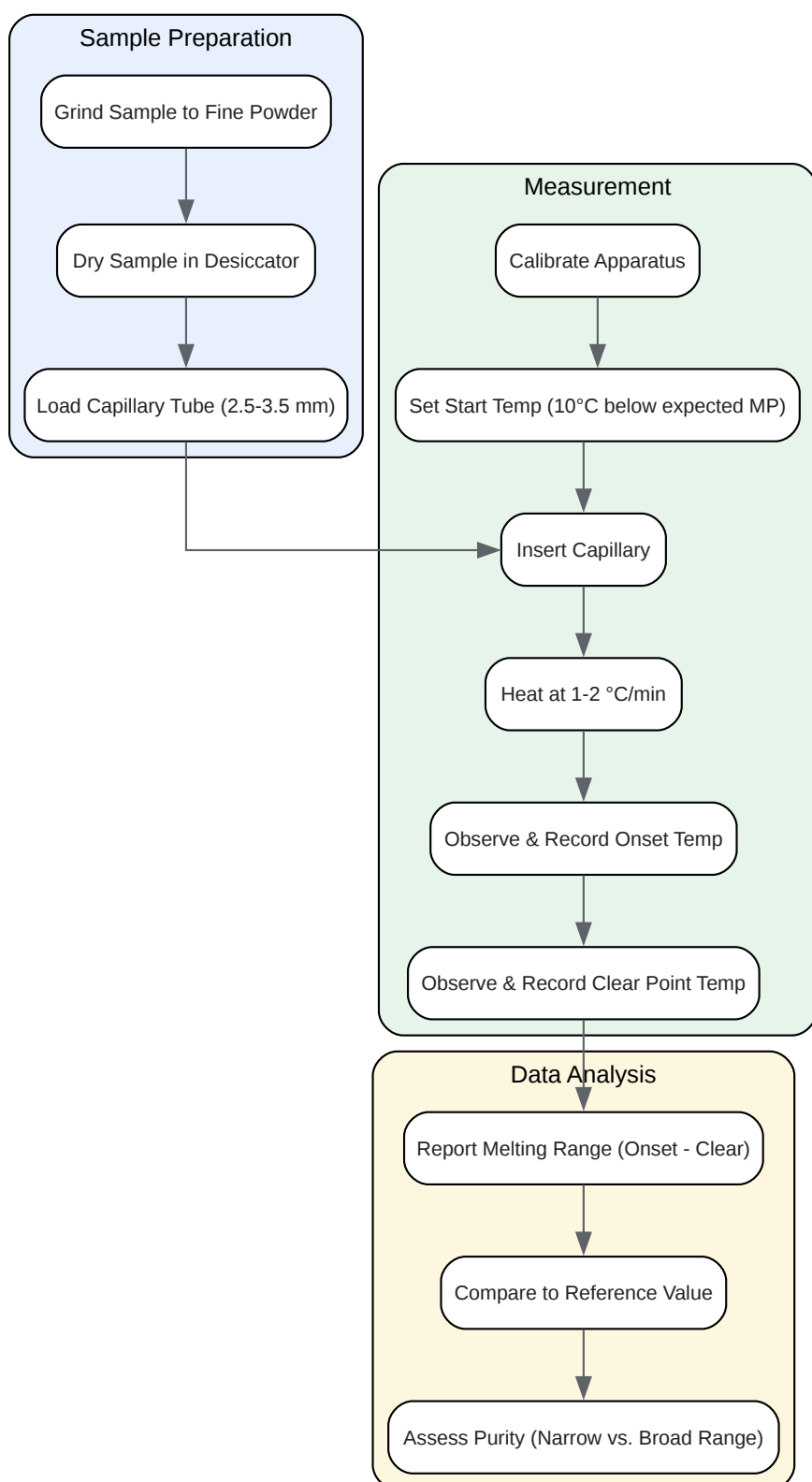
- Ensure the **4-(Hydroxymethyl)picolinonitrile** sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it using a mortar and pestle.[7]
- The sample must be thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
- Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[10]
- Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.[9][10]

II. Instrument Setup and Measurement:

- Calibrate the melting point apparatus using certified reference standards that melt near the expected temperature of the sample (111-112 °C).[10]
- Set the starting temperature of the apparatus to approximately 5-10 °C below the expected melting point.
- Insert the packed capillary tube into the heating block of the apparatus.
- Set the heating ramp rate. For a precise determination, a slow ramp rate of 1-2 °C per minute is critical.[13] A faster rate can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.[13][14]
- Observe the sample through the magnifying lens.

- Record the temperature at which the first drop of liquid is observed (the onset of melting).
- Continue heating at the same rate and record the temperature at which the last solid crystal disappears (the clear point).
- The recorded melting point is the range between these two temperatures. For a pure sample, this range should be narrow (typically 0.5-1.5 °C).[\[15\]](#)

Visualization of the Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination for a High-Melting Solid

The predicted boiling point of **4-(Hydroxymethyl)picolinonitrile** is high (340.4 °C), which presents a significant challenge for experimental determination. At such temperatures, many organic compounds, including this one, are prone to decomposition. Therefore, direct measurement at atmospheric pressure is often impractical. The boiling point is defined as the temperature at which the vapor pressure of a liquid equals the surrounding environmental pressure.^[16] By reducing the external pressure using a vacuum, the temperature required to reach the boiling point is significantly lowered, preventing decomposition.^[17]^[18]

Experimental Protocol: Micro-Boiling Point Determination under Reduced Pressure

This method is suitable for small sample quantities and avoids the need for a full distillation apparatus.

I. Apparatus Setup:

- Place a small amount (approx. 0.5 mL) of the sample into a small test tube or Durham tube.
- Since the sample is a solid at room temperature, it must first be melted. Gently heat the sample tube in a sand bath or heating block until it is just molten.
- Insert a capillary melting point tube, sealed end up, into the liquid sample.
- Attach the sample tube to a thermometer using a rubber band or wire, ensuring the bottom of the sample tube is level with the thermometer bulb.
- Place this assembly inside a Thiele tube or a similar side-arm flask suitable for heating under vacuum. The sample should be immersed in the heating oil of the Thiele tube.
- Connect the side-arm of the flask to a vacuum source with a manometer in the line to monitor the pressure.

II. Measurement:

- Begin heating the apparatus gently.
- Apply a vacuum to the system, and record the stable pressure from the manometer.
- Continue to heat while observing the inverted capillary tube. As the temperature rises, trapped air will expand and exit the tube.
- The onset of boiling is indicated by a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.^[19]
- Once a vigorous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
- As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.^[19] This signifies the point where the sample's vapor pressure equals the pressure of the vacuum system.
- Record this temperature and the corresponding pressure from the manometer.
- This value can be extrapolated to atmospheric pressure using a pressure-temperature nomograph if required.^[20]

Conclusion: From Physical Constants to Drug Development Success

The accurate determination of the melting and boiling points of **4-**

(Hydroxymethyl)picolinonitrile is a cornerstone of its chemical characterization. These are not merely numbers in a table but are critical data points that inform decisions throughout the drug development lifecycle. The melting point serves as a reliable and cost-effective gatekeeper for purity and identity, directly impacting quality control and the viability of thermal-based formulation processes.^{[7][15]} The boiling point, while more complex to determine, provides essential data on the compound's volatility and thermal stability limits. By adhering to rigorous, standardized protocols, researchers and drug development professionals can ensure the integrity of their data, laying a solid foundation for the successful advancement of new chemical entities from the laboratory to the clinic.

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